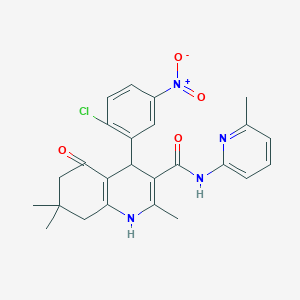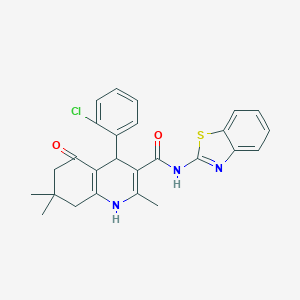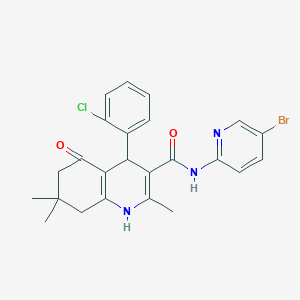![molecular formula C35H27N3O4S2 B304292 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a derivative of phenothiazine and nicotinonitrile, which are known for their therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, bacterial and fungal growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. It has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane integrity. Additionally, it has been found to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile in lab experiments is its potential as a multifunctional agent. It has been found to exhibit various pharmacological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water and other common solvents, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, future research can focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, the development of new formulations and delivery systems can improve the solubility and bioavailability of this compound, enhancing its therapeutic potential.
In conclusion, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its multifunctional pharmacological activities make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile involves the reaction of 2-chloro-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile with 10H-phenothiazine-2-thiol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its potential as an antibacterial and antifungal agent. Additionally, it has been investigated for its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
Produktname |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile |
|---|---|
Molekularformel |
C35H27N3O4S2 |
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C35H27N3O4S2/c1-40-29-17-23(18-30(41-2)34(29)42-3)24-19-26(22-11-5-4-6-12-22)37-35(25(24)20-36)43-21-33(39)38-27-13-7-9-15-31(27)44-32-16-10-8-14-28(32)38/h4-19H,21H2,1-3H3 |
InChI-Schlüssel |
GYBIDOXJYTUCTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




